molecular formula C22H23N B103621 1-Cyclohexyl-2,4-diphenylpyrrole CAS No. 15811-42-4

1-Cyclohexyl-2,4-diphenylpyrrole

Cat. No.: B103621
CAS No.: 15811-42-4
M. Wt: 301.4 g/mol
InChI Key: QOOAUXQGDNWSCY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,4-diphenylpyrrole is a substituted pyrrole derivative featuring a cyclohexyl group at the 1-position and phenyl rings at the 2- and 4-positions of the pyrrole core. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom, widely studied for their electronic properties, synthetic versatility, and applications in pharmaceuticals and materials science.

Properties

CAS No.

15811-42-4

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

1-cyclohexyl-2,4-diphenylpyrrole

InChI

InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2

InChI Key

QOOAUXQGDNWSCY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-Cyclohexyl-2,4-diphenyl-1H-pyrrole

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data for Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Elemental Analysis (C/H/N) Key Functional Groups Reference
1-Cyclohexyl-2,4,5-triphenylimidazole (imidazole analog) C29H24N2 400.52 168–170 C 86.67%, H 5.94%, N 6.95% Imidazole core, three phenyl groups
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate C26H22N4O4 454.48 Not reported C 68.84%, H 4.86%, N 12.37% Pyrrole core, cyano, ester, amino groups
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole C29H35N2S2 488.73 Not reported Not provided Pyrazole core, sulfanyl groups, phenyl
1-Cyclohexyl-2,4-diphenylpyrrole (target) C22H23N (inferred) 301.43 (calculated) Not available Not available Pyrrole core, cyclohexyl, two phenyl groups

Key Observations:

  • Core Heterocycle Differences: The imidazole analog (C29H24N2) has a six-π-electron aromatic system with two nitrogen atoms, compared to the pyrrole’s single nitrogen. This increases nitrogen content (6.95% vs.
  • Substituent Effects: The target’s cyclohexyl group introduces steric hindrance and lipophilicity, contrasting with polar groups like cyano or ester moieties in ’s pyrrole derivative .
  • Molecular Weight : The target’s inferred molecular weight (301.43 g/mol) is significantly lower than the imidazole analog (400.52 g/mol), suggesting differences in solubility and diffusion properties.

Physicochemical Properties

  • Melting Points : The imidazole analog (168–170°C) and a pyrrol-2-one derivative (227–229°C) demonstrate that bulkier substituents (e.g., phenyl groups) increase melting points due to enhanced van der Waals interactions. The target’s cyclohexyl group may lower its melting point compared to fully aromatic analogs.
  • Spectroscopic Data: NMR: Imidazole derivatives (e.g., 1j) show aromatic proton signals at δ 6.67–7.67 ppm and alkyl chain signals at δ 2.50–4.08 ppm , whereas pyrrole derivatives () exhibit distinct shifts for cyano (δ 147.87 ppm in ¹³C NMR) and ester groups . IR: The imidazole analog shows C=N stretches at 1498 cm⁻¹, absent in pyrroles, which typically display N-H stretches (~3400 cm⁻¹) unless substituted .

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